molecular formula C11H7Cl3N2O B15167886 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine CAS No. 642084-49-9

2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine

Cat. No.: B15167886
CAS No.: 642084-49-9
M. Wt: 289.5 g/mol
InChI Key: JGUMRDHOEKGZIB-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine is a chemical compound that belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at opposite positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2-chloropyrazine in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under conditions of elevated temperature and solvent like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazine derivative, while oxidation can produce pyrazine oxides.

Scientific Research Applications

2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: A simpler analog with similar reactivity but lacking the dichlorophenyl group.

    2,6-Dichloropyrazine: Another related compound with two chlorine atoms on the pyrazine ring.

    2,6-Dichlorobenzyl Alcohol: A precursor in the synthesis of 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine.

Uniqueness

This compound is unique due to the presence of both the pyrazine ring and the dichlorophenyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogs.

Properties

CAS No.

642084-49-9

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5 g/mol

IUPAC Name

2-chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine

InChI

InChI=1S/C11H7Cl3N2O/c12-8-2-1-3-9(13)7(8)6-17-11-5-15-10(14)4-16-11/h1-5H,6H2

InChI Key

JGUMRDHOEKGZIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CN=C(C=N2)Cl)Cl

Origin of Product

United States

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